molecular formula C23H21ClFN5O2 B12428521 KRAS G12C inhibitor 29

KRAS G12C inhibitor 29

Cat. No.: B12428521
M. Wt: 453.9 g/mol
InChI Key: GWEBJSRHSQNRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS G12C inhibitor 29 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to its constitutive activation and promoting oncogenic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 29 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and reduction to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

KRAS G12C inhibitor 29 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 29 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .

Comparison with Similar Compounds

KRAS G12C inhibitor 29 is compared with other similar compounds such as sotorasib and adagrasib. While all these compounds target the KRAS G12C mutation, this compound may have unique structural features or binding affinities that differentiate it from others. The comparison highlights the specificity, potency, and potential resistance mechanisms associated with each compound .

List of Similar Compounds

Properties

Molecular Formula

C23H21ClFN5O2

Molecular Weight

453.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClFN5O2/c1-14-6-3-7-15(12-14)28-10-5-11-29-19-20(26-22(28)29)27(2)23(32)30(21(19)31)13-16-17(24)8-4-9-18(16)25/h3-4,6-9,12H,5,10-11,13H2,1-2H3

InChI Key

GWEBJSRHSQNRTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.